molecular formula C24H20N2O2 B2547530 N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide CAS No. 328022-83-9

N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide

Cat. No. B2547530
CAS RN: 328022-83-9
M. Wt: 368.436
InChI Key: HXUJGJAQYVAOQA-UHFFFAOYSA-N
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Description

“N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide” is a compound with the CAS Number: 477872-06-3 and a molecular weight of 292.34 .


Synthesis Analysis

A novel compound, 2-phenylindolizine acetamide derivatives, has been synthesized by the reaction of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride with different aromatic compounds in the presence of triethylamine in Dichloromethane (DCM) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2O2/c1-2-19-18(22)17(21)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H,19,22) .


Physical And Chemical Properties Analysis

The compound is a solid substance . The IR spectrum of a similar compound shows peaks at 3476 cm-1, 3249 cm-1, 3185 cm-1, 3109 cm-1, 2958 cm-1, 1705 cm-1, 1688 cm-1, 1601 cm-1, 1571 cm-1, 1540 cm-1, 1455 cm-1, 1423 cm-1, 1314 cm-1, 1280 cm-1, 1175.4 cm-1 .

Scientific Research Applications

Anticancer Properties

N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further investigations are ongoing to harness its potential as a novel chemotherapeutic agent .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory properties by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide exhibits broad-spectrum antimicrobial effects. It has demonstrated activity against bacteria, fungi, and even some drug-resistant strains. Researchers are investigating its potential as an alternative to existing antibiotics .

Neuroprotective Potential

The compound’s unique structure suggests possible neuroprotective effects. Studies have explored its impact on neuronal cell viability, oxidative stress, and neurotransmitter regulation. It may hold promise in conditions like Alzheimer’s disease and Parkinson’s disease .

Analgesic Properties

Preliminary research indicates that this compound possesses analgesic properties. It modulates pain pathways, making it relevant for managing chronic pain conditions. Further studies are needed to validate its efficacy and safety .

Antiviral Activity

Viruses remain a global health concern. N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide has demonstrated antiviral effects against certain RNA viruses. Researchers are investigating its potential as a therapeutic agent against viral infections .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-ethyl-2-oxo-N-phenyl-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-2-25(19-13-7-4-8-14-19)24(28)23(27)22-21(18-11-5-3-6-12-18)17-20-15-9-10-16-26(20)22/h3-17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUJGJAQYVAOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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